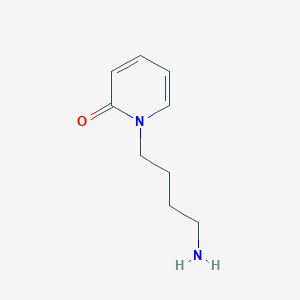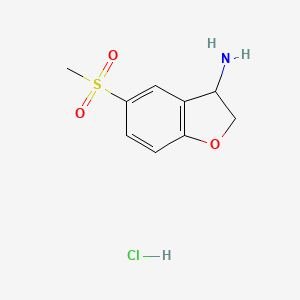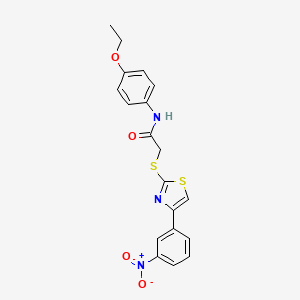![molecular formula C22H24N2O2 B2438026 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide CAS No. 851096-32-7](/img/structure/B2438026.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide, also known as DQ-1, is a chemical compound that has been found to have potential therapeutic applications in various fields of scientific research. In
Applications De Recherche Scientifique
Bioactive Alkaloids from Quinoline and Quinazoline
Quinoline and quinazoline alkaloids, including N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide, have been extensively studied for their significant bioactivities. These compounds, derived from natural sources or synthesized, exhibit a broad range of biological activities such as antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties. Their discovery and development have contributed significantly to drug discovery efforts, particularly in antimalarial and anticancer therapies (Shang et al., 2018).
Quinoline Derivatives as Corrosion Inhibitors
Research into quinoline derivatives, including the chemical , has identified their potential as effective corrosion inhibitors. These compounds exhibit good effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This application highlights the versatility of quinoline derivatives beyond their bioactive properties, extending their utility to industrial applications such as anticorrosive materials (Verma et al., 2020).
Antimicrobial and Chronic Disease Treatments
Quinoxaline derivatives, similar in structure to quinoline compounds, have been explored for their wide range of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. Modifying the quinoxaline structure allows for the development of new drugs with potential applications in various medical fields, demonstrating the importance of heterocyclic compounds in drug development (Pereira et al., 2015).
Mécanisme D'action
Target of Action
CCG-28165, also known as N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide or EU-0058394, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-28165 interacts with its targets by inhibiting the Rho/SRF (Serum Response Factor) pathway . It acts downstream of Rho, blocking SRE.L-driven transcription stimulated by various proteins . The compound’s ability to block transcription activated by MKL1 suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .
Biochemical Pathways
CCG-28165 affects the Rho/SRF pathway, which is involved in the regulation of various cellular functions . By inhibiting this pathway, CCG-28165 can modulate the cellular events mediated by myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial–mesenchymal transition .
Pharmacokinetics
The study of drug disposition in the human body, which includes absorption, distribution, metabolism, and excretion (adme), is an integral part of drug development and rational pharmacotherapy .
Result of Action
CCG-28165 has been shown to have significant effects at the molecular and cellular levels. It inhibits DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines . It also modulates mitochondrial functions, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Propriétés
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-13-7-14(2)9-19(8-13)21(25)23-6-5-17-12-18-10-15(3)16(4)11-20(18)24-22(17)26/h7-12H,5-6H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVZBOHSHBYPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid](/img/structure/B2437944.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2437946.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2437947.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide](/img/structure/B2437954.png)
![4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2437955.png)

![3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2437958.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437959.png)


![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2437964.png)
![Tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2437965.png)